molecular formula C24H23ClN4O2S B3400076 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 1040653-71-1

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B3400076
CAS No.: 1040653-71-1
M. Wt: 467 g/mol
InChI Key: NVLBSJNLMLNLSO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazine derivative with a 2-butoxyphenyl substituent at the pyrazine ring and a 3-chlorophenyl group attached via an acetamide linkage.

Properties

IUPAC Name

2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2S/c1-2-3-13-31-22-10-5-4-9-19(22)20-15-21-24(26-11-12-29(21)28-20)32-16-23(30)27-18-8-6-7-17(25)14-18/h4-12,14-15H,2-3,13,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLBSJNLMLNLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a novel organic molecule with potential therapeutic applications. It features a complex structure that includes a pyrazolo[1,5-a]pyrazin core, which is known for its biological activity, particularly in the development of kinase inhibitors. This article aims to explore the biological activity of this compound through various studies and findings.

Structural Characteristics

The molecular formula of the compound is C25H26ClN3O2SC_{25}H_{26}ClN_{3}O_{2}S, with a molecular weight of approximately 460.193 g/mol. The presence of the sulfanyl group (S-) suggests potential antimicrobial properties, while the pyrazolo[1,5-a]pyrazin structure may confer anticancer activities. The butoxyphenyl substituent enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant biological activities, including:

  • Antimicrobial Activity : The sulfanyl group may contribute to inhibiting the growth of various pathogenic microorganisms.
  • Anticancer Activity : Similar compounds have shown promise as inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Kinase Inhibition : Given the structure's similarity to known kinase inhibitors, further investigation into its role in modulating kinase activity is warranted.

Antimicrobial Evaluation

A study assessing various pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited notable antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds linked to pyrazoles showed minimum inhibitory concentrations (MICs) ranging from 8 to 11 μg/mL against these bacteria . This suggests that this compound could be evaluated for its antimicrobial properties.

Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of related pyrazole compounds against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values as low as 2.8 μM against MCF-7 breast cancer cells . This indicates a strong potential for this compound to be explored for anticancer applications.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with specific kinases or receptors that play crucial roles in cellular signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells through various biochemical pathways.

Further research using molecular docking studies can elucidate precise interactions with target proteins.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Pyrazolo[1,5-a]pyrimidinesStructureKinase inhibition
Pyrazolo[3,4-b]pyridinesStructureAnticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo-Pyrazine Acetamides

The following compounds share the pyrazolo[1,5-a]pyrazine core but differ in substituents, influencing their properties:

Compound Name Substituent on Pyrazine Ring Substituent on Acetamide Key Features
Target Compound 2-butoxyphenyl 3-chlorophenyl Enhanced lipophilicity; potential for π-π stacking and halogen bonding
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-chlorophenyl 3-methylsulfanylphenyl Increased electron-withdrawing effects; sulfur atoms may enhance solubility
N-(3-chloro-2-methylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 2-butoxyphenyl 3-chloro-2-methylphenyl Steric hindrance from methyl group may reduce binding affinity

Key Observations :

  • Sulfur Modifications : The methylsulfanyl group in could improve solubility but reduce metabolic stability compared to the target compound’s simpler chloro substitution .
Heterocyclic Core Variations

Compounds with pyrazolo[3,4-d]pyrimidine or triazolo[1,5-a]pyrimidine cores demonstrate how core modifications impact activity:

Compound Class Core Structure Bioactivity Reference
Pyrazolo[1,5-a]pyrazine (Target) Pyrazine fused with pyrazole Hypothesized herbicide/antimicrobial
Pyrazolo[3,4-d]pyrimidine derivatives Pyrimidine fused with pyrazole Kinase inhibitors (e.g., Example 53 in )
Triazolo[1,5-a]pyrimidine Triazole fused with pyrimidine Herbicidal activity (e.g., 80% inhibition at 100 μg/mL)

Key Observations :

  • Core Rigidity : Pyrazolo[1,5-a]pyrazine (target) has a planar structure conducive to intercalation or π-stacking, whereas pyrazolo[3,4-d]pyrimidine derivatives () exhibit bulkier substituents suited for kinase binding pockets.
  • Bioactivity : Triazolo[1,5-a]pyrimidine derivatives () show potent herbicidal activity, suggesting the target compound’s pyrazolo-pyrazine core may share similar applications .
Acetamide-Linked Analogues

Acetamide derivatives with benzothiazole or quinazoline groups highlight the role of the acetamide linker:

Compound (Evidence) Core Structure Substituents Applications
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () Benzothiazole 3-chlorophenyl, trifluoromethyl Potential agrochemicals
N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () Quinazoline-pyrazole hybrid Varied aryl groups Antimicrobial (e.g., 50 μg/mL inhibition)
Target Compound () Pyrazolo-pyrazine 2-butoxyphenyl, 3-chlorophenyl Hypothesized dual herbicidal/antimicrobial roles

Key Observations :

  • Trifluoromethyl Groups (): Enhance metabolic stability and lipophilicity compared to the target compound’s butoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

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